molecular formula C15H15BrN2O3S B5026621 ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No. B5026621
M. Wt: 383.3 g/mol
InChI Key: SGLFSBUIEYQMOA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as ETPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in animal models, indicating that it may be safe for use in humans. However, further studies are needed to determine its long-term effects and potential side effects.

Advantages and Limitations for Lab Experiments

Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent biological activity. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Another area of research is the exploration of this compound's potential applications in material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a synthetic compound that has shown promising biological activity and potential applications in various fields. Its ease of synthesis, low toxicity, and potent biological activity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.

Synthesis Methods

Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be synthesized using a one-pot three-component reaction that involves the condensation of ethyl cyanoacetate, 5-bromo-2-thiophenecarboxaldehyde, and malononitrile in the presence of a catalytic amount of piperidine. The reaction proceeds under mild conditions, and the product can be obtained in good yield after purification.

Scientific Research Applications

Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-3-9-13(15(19)20-4-2)12(8(7-17)14(18)21-9)10-5-6-11(16)22-10/h5-6,12H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFSBUIEYQMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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